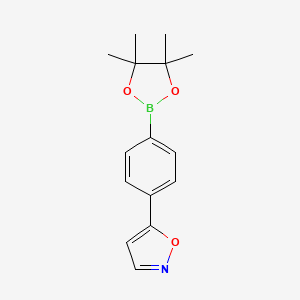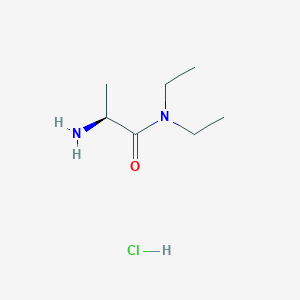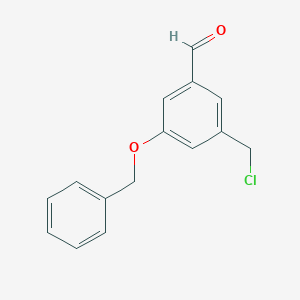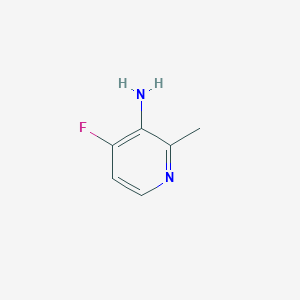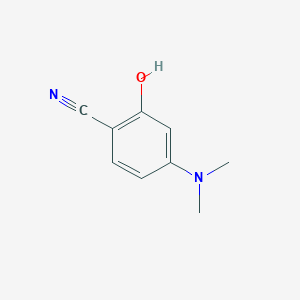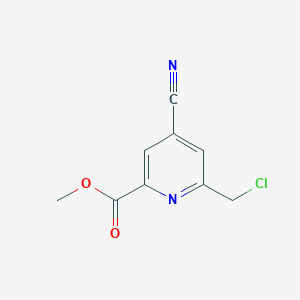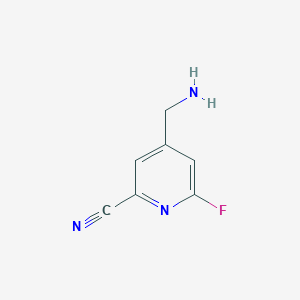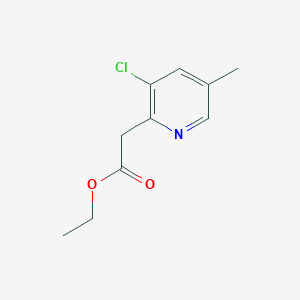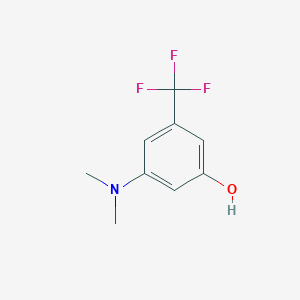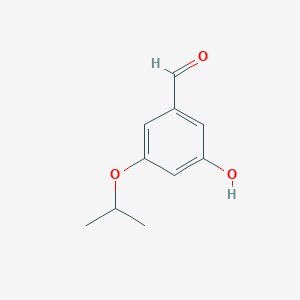
3-(3-Trifluoromethoxy-phenyl)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE typically involves the following steps:
Formation of the Trifluoromethoxy-Phenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. Common reagents used include trifluoromethoxyphenylboronic acid and appropriate catalysts.
Cyclization to Piperazin-2-One: The intermediate is then subjected to cyclization reactions to form the piperazin-2-one structure. This step may involve the use of reagents such as isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of ®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethoxyphenylboronic acid
- 2-Trifluoromethoxyphenylboronic acid
- 4-(Trifluoromethoxy)phenyl isothiocyanate
Uniqueness
®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE is unique due to its specific structural configuration and the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11F3N2O2 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]piperazin-2-one |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)18-8-3-1-2-7(6-8)9-10(17)16-5-4-15-9/h1-3,6,9,15H,4-5H2,(H,16,17) |
InChI Key |
NBRMEOIYOIHBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


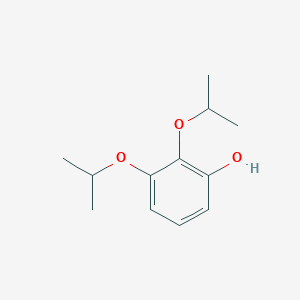
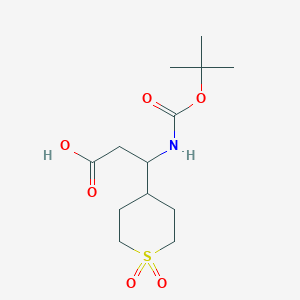
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
